Product packaging for 5-Methylpyrimidine-2-thiol(Cat. No.:CAS No. 42783-64-2)

5-Methylpyrimidine-2-thiol

Cat. No.: B1308683
CAS No.: 42783-64-2
M. Wt: 126.18 g/mol
InChI Key: UDXSIDQGDWMVDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Methylpyrimidine-2-thiol is a high-purity chemical compound featuring a pyrimidine core, a fundamental structure in biological systems, substituted with a methyl group and a thiol function. This molecular architecture, with the formula C5H6N2S and a molecular weight of 126.18 g/mol, makes it a valuable building block and pharmacophore in medicinal chemistry and organic synthesis . The thiol group at the 2-position is particularly reactive, existing in a tautomeric thione form and serving as a versatile handle for further chemical modification through S-alkylation reactions to create diverse libraries of novel compounds . The academic significance of this compound is profound due to the pyrimidine ring's role as a core structure in nucleobases like thymine and cytosine . Its derivatives are investigated across multiple key research domains. In anticancer research , pyrimidine-2-thiol derivatives have been synthesized and shown cytotoxic activity against various cancer cell lines, including leukemia, non-small cell lung cancer, and renal cancer . In antimicrobial research , derivatives have demonstrated potent activity as inhibitors of the dihydrofolate reductase (DHFR) enzyme and shown effectiveness against Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli . Furthermore, the scaffold is explored for its enzyme inhibition potential, targeting crucial enzymes like cyclin-dependent kinases (CDKs), and for its anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes . The compound's utility extends to organic synthesis , where it acts as a key intermediate for constructing more complex heterocyclic systems . Please note that chemical data is aggregated from various sources, and product availability and pricing may vary. Always verify specific details and current stock with the supplier.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2S B1308683 5-Methylpyrimidine-2-thiol CAS No. 42783-64-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S/c1-4-2-6-5(8)7-3-4/h2-3H,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXSIDQGDWMVDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=S)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403238
Record name 5-methylpyrimidine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42783-64-2
Record name 5-methylpyrimidine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1,2-dihydropyrimidine-2-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 5 Methylpyrimidine 2 Thiol and Its Derivatives

Established Synthetic Pathways to Pyrimidine-2-thiols

The construction of the pyrimidine-2-thiol (B7767146) core can be achieved through several well-established synthetic strategies, primarily involving the formation of the heterocyclic ring from acyclic precursors.

General Heteroaromatic Ring Formation Strategies

A prevalent and classical method for the synthesis of pyrimidine-2-thiols involves the cyclocondensation of a β-dicarbonyl compound with thiourea (B124793). This acid-catalyzed, one-pot reaction, often referred to as a variation of the Biginelli reaction, provides a straightforward route to the pyrimidine (B1678525) core. For the synthesis of 5-methylpyrimidine-2-thiol, a suitable β-dicarbonyl precursor bearing a methyl group at the α-position would be required. For instance, the reaction of 3-methyl-2,4-pentanedione (B1204033) with thiourea in the presence of an acid catalyst would theoretically yield the desired product. A closely related synthesis is that of 4,6-dimethylpyrimidine-2-thiol, which is achieved by the reaction of acetylacetone (B45752) with thiourea in an alcoholic medium in the presence of hydrochloric acid. mdpi.com

Nucleophilic Substitution Approaches for Thiol Introduction

An alternative strategy for the synthesis of pyrimidine-2-thiols involves the introduction of the thiol group via nucleophilic substitution on a pre-formed pyrimidine ring. This typically involves the reaction of a 2-halopyrimidine with a sulfur nucleophile. For example, 2-chloropyrimidines can react with reagents like sodium hydrosulfide (B80085) (NaSH) or thiourea followed by hydrolysis to yield the corresponding pyrimidine-2-thiol. The reactivity of the halogen at the C2 position is enhanced by the electron-withdrawing nature of the two ring nitrogen atoms, facilitating the substitution.

[5+1] Heterocyclization Approaches to Pyrimidines

The [5+1] heterocyclization approach involves the reaction of a five-atom component containing nitrogen and carbon with a one-atom component that provides the final atom for the ring. While less common for the direct synthesis of 2-thiols, this strategy is a valid approach for constructing the pyrimidine ring. For instance, α,β-unsaturated ketones can react with thiourea in a condensation reaction to form 2-mercaptopyrimidine (B73435) derivatives. clockss.org

Derivatization Strategies of the this compound Core

The this compound core offers multiple sites for further functionalization, allowing for the generation of a diverse library of derivatives. The most common derivatization occurs at the sulfur atom, followed by modifications at the C4 and C6 positions of the pyrimidine ring.

S-Substitution Reactions and Their Mechanisms

The thiol group at the C2 position is readily derivatized through S-substitution reactions, most commonly S-alkylation and S-arylation.

S-Alkylation: This reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion, formed by deprotonation of the thiol with a base, attacks an alkyl halide or another electrophile. The choice of base and solvent can influence the reaction's efficiency. Common bases include sodium hydroxide, potassium carbonate, and sodium hydride. The reaction is typically carried out in polar aprotic solvents like DMF or acetone (B3395972). researchgate.net The general mechanism involves the formation of a transient thiolate which then acts as a potent nucleophile.

Electrophile Base Solvent Product Yield (%) Reference
Methyl Iodide H2SO4 Methanol 5-Methyl-2-(methylthio)pyrimidine Good clockss.org
Alkyl Halides K2CO3 / Et3N Water 2-(Alkylthio)-5-methylpyrimidine High rsc.org
Alcohols Alkyl Halides (cat.) - 2-(Alkylthio)-5-methylpyrimidine Good jmaterenvironsci.com
Table 1: Examples of S-Alkylation Reactions of Pyrimidine-2-thiols

S-Arylation: The formation of a sulfur-aryl bond can be achieved through methods like the Buchwald-Hartwig amination protocol, which has been adapted for S-arylation. rsc.orgnih.gov This palladium-catalyzed cross-coupling reaction typically involves the reaction of the thiol with an aryl halide in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Aryl Halide Catalyst Ligand Base Product Reference
Aryl Iodide Pd(OAc)2 - - 2-(Arylthio)-5-methylpyrimidine mdpi.com
Aryl Tosylate (NHC)Pd(R-allyl)Cl NHC LHMDS 2-(Arylthio)-5-methylpyrimidine nih.gov
Table 2: Examples of S-Arylation Reactions of Pyrimidine-2-thiols

Functionalization at Pyrimidine Ring Positions (e.g., C-4, C-6)

Functionalization at the C4 and C6 positions of the this compound core typically requires the presence of suitable leaving groups at these positions. A common strategy involves the synthesis of a 4,6-dihydroxy-5-methylpyrimidine (B15831) derivative, followed by chlorination to introduce reactive chloro groups.

The synthesis of 4,6-dihydroxy-2-methylpyrimidine (B75791) can be achieved through the condensation of acetamidine (B91507) hydrochloride with dimethyl malonate in the presence of sodium methoxide. nih.gov While this provides a 2-methyl instead of a 2-thiol derivative, a similar approach with thiourea could potentially yield the corresponding 2-thiol analog. Subsequent treatment of the dihydroxy derivative with a chlorinating agent like phosphorus oxychloride (POCl3) would yield the 4,6-dichloro-5-methylpyrimidine (B15144) intermediate.

Once the 4,6-dichloro-5-methylpyrimidine-2-thiol (or its S-protected derivative) is obtained, the chloro groups at C4 and C6 are susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of these positions allows for the introduction of a wide range of functional groups by reaction with various nucleophiles such as amines, alkoxides, and thiolates. The presence of the electron-withdrawing pyrimidine ring facilitates these substitution reactions. For instance, 4-chloro-2-(methylthio)pyrimidine derivatives are known to undergo nucleophilic displacement, with the chloro group at C4 being a common site for substitution.

Nucleophile Product Reference
Amines 4-Amino-6-chloro-5-methyl-2-(methylthio)pyrimidine mdpi.com
Alkoxides 4-Alkoxy-6-chloro-5-methyl-2-(methylthio)pyrimidine mdpi.com
Table 3: Potential Functionalization at C4/C6 of a this compound Derivative

Synthesis of Fused Heterocyclic Systems Incorporating the this compound Moiety

The this compound core is a valuable building block for the synthesis of various fused heterocyclic systems, which are of significant interest due to their pharmacological properties. ijnc.ir A primary strategy for creating these fused systems involves the reaction of the pyrimidine-2-thiol moiety with bifunctional electrophiles, leading to annulation of a new ring onto the pyrimidine framework.

A prominent example is the synthesis of thiazolo[3,2-a]pyrimidine derivatives. This is typically achieved through the reaction of a pyrimidine-2-thiol derivative with an α-halocarbonyl compound, such as ethyl bromoacetate (B1195939) or an α-haloketone. ijnc.irosi.lv The initial step is the S-alkylation of the thiol group, followed by an intramolecular cyclization and dehydration to form the fused thiazole (B1198619) ring. nih.gov For instance, treating 5-acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-thione with ethyl bromoacetate in acetone yields the corresponding 5H-thiazolo[3,2-a]pyrimidine structure. ijnc.ir Similarly, 2-thiothymine can undergo S-alkylation with α-haloketones, which then cyclize to produce thiazolo[3,2-a]pyrimidine derivatives. researchgate.net

Another approach involves the cyclocondensation of pyrimidine-2-thiones with other reagents. For example, hydrazinopyrimidine compounds can be reacted with ethyl acetoacetate (B1235776) in acetic acid to yield [pyrimidin-2-yl]-2,4-dihydro-pyrazol-3-ones, forming a fused pyrazole (B372694) ring system. nih.gov The reaction of 2-thiothymine derivatives with bromomalononitrile also leads to the formation of functionalized thiazolo[3,2-a]pyrimidines. researchgate.net These subsequent fused systems can then be used as precursors for even more complex polyheterocyclic structures, such as pyrimido[4″,5″:4′,5′]thiazolo[3′,2′-a]pyrimido[4,5-d]pyrimidines. doaj.org

The table below summarizes representative examples of the synthesis of fused heterocyclic systems.

Catalytic Methods in this compound Synthesis

While the direct synthesis of this compound often follows classical condensation pathways, catalytic methods become particularly relevant in the synthesis of its derivatives and fused systems. However, a notable trend in recent synthetic developments is the move towards catalyst-free conditions, which aligns with green chemistry principles by simplifying purification processes and reducing chemical waste. ijnc.irnih.gov

For instance, the synthesis of various 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives has been effectively achieved through a catalyst-free multicomponent reaction in an aqueous ethanol (B145695) medium. nih.gov Similarly, the formation of thiazolo[3,2-a]pyrimidines from dihydropyrimidin-2(1H)-thione derivatives and ethyl bromoacetate proceeds efficiently without the need for a catalyst. ijnc.ir

Despite the push for catalyst-free methods, certain transformations benefit from catalysis. An ammonium (B1175870) acetate-assisted procedure has been described as a convenient and efficient method for the synthesis of arylidene derivatives of thiazolopyrimidine. ias.ac.in In some multicomponent reactions for synthesizing fused pyrimidines, acids like p-toluenesulfonic acid have been employed as catalysts, particularly under microwave-assisted conditions. researchgate.net The choice of methodology, whether catalytic or catalyst-free, often depends on the specific substrates and the desired complexity of the final molecule.

Green Chemistry Approaches and Process Intensification for Production

Green chemistry principles are increasingly being integrated into the synthesis of pyrimidine derivatives to minimize environmental impact and enhance efficiency. nih.gov Key strategies include the use of alternative energy sources like microwave irradiation and ultrasound, as well as the development of solvent-free or "low-solvent" reaction conditions. researchgate.netnih.gov These methods often lead to significant process intensification by drastically reducing reaction times, improving yields, and simplifying workup procedures. nih.govorientjchem.org

Microwave-assisted synthesis has proven to be a powerful tool for producing fused pyrimidine derivatives. orientjchem.org Reactions that take several hours under conventional heating can often be completed in a matter of minutes with microwave irradiation, typically at a lower energy consumption. researchgate.netorientjchem.org For example, the synthesis of certain fused pyrimidines was achieved in 10-15 minutes under microwave heating, a significant reduction from the 20 hours required with conventional reflux. orientjchem.org This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwaves.

Ultrasound irradiation is another effective green technique. nih.gov The use of ultrasound can promote reactions through acoustic cavitation, which enhances mass transfer and accelerates reaction rates. nih.govresearchgate.net The synthesis of 5-methylpyrazolo[1,5-a]pyrimidine (B1610586) derivatives has been successfully achieved using ultrasound irradiation in an aqueous medium. niscpr.res.in This approach not only shortens reaction times but also aligns with green principles by using water as a solvent.

These green methodologies contribute to process intensification by enabling one-pot syntheses, where multiple reaction steps are carried out in a single vessel. rsc.orgajgreenchem.com This reduces the need for isolating intermediates, thereby saving time, solvents, and resources, and minimizing waste generation. The development of solvent-free procedures, where reactions are carried out on solid supports like alumina (B75360) under microwave irradiation, further exemplifies this trend towards cleaner and more efficient chemical production. researchgate.net

The following table compares conventional and green synthetic methods for related pyrimidine derivatives.

Coordination Chemistry and Metallosupramolecular Architectures of 5 Methylpyrimidine 2 Thiol Ligands

Ligational Properties of 5-Methylpyrimidine-2-thiol

The way this compound binds to metal ions is governed by its inherent electronic and structural properties, primarily its ambidentate nature and the existence of tautomeric forms.

This compound, particularly in its deprotonated thiolate form, is a classic example of an ambidentate ligand. It contains two different potential donor atoms: a soft sulfur atom (from the thiol group) and a hard nitrogen atom (within the pyrimidine (B1678525) ring). This dual-donor capability allows it to coordinate to a metal center through either the sulfur atom alone, acting as a monodentate ligand, or by simultaneously using both the sulfur and a ring nitrogen atom, functioning as a bidentate chelating ligand. The sulfur atom can also bridge two metal centers. The specific coordination mode is influenced by various factors, including the nature of the metal ion (as per the HSAB theory), steric hindrance, and the solvent used. The presence of these multiple binding sites is fundamental to its ability to form diverse and complex metal-based structures.

In solution and in the solid state, this compound exists in a tautomeric equilibrium between its thiol and thione forms.

Thiol Form: Characterized by a C-SH group, with the proton attached to the exocyclic sulfur atom.

Thione Form: Characterized by a C=S double bond and an N-H group within the pyrimidine ring.

The position of this equilibrium is highly sensitive to the environment. In dilute solutions of nonpolar solvents, the thiol form tends to predominate. Conversely, polar solvents and self-association through hydrogen bonding significantly shift the equilibrium toward the more stable thione form. researchgate.netcdnsciencepub.com

This tautomerism has a profound influence on coordination chemistry. Metal complexation typically occurs with the deprotonated (thiolate) form of the ligand. The loss of a proton from either the S-H (thiol) or N-H (thione) group generates an anion that is a versatile N,S-donor. The predominant tautomer in the reaction medium can affect the pathway and kinetics of complex formation. Computational studies on the related pyrimidine-2-thiol (B7767146) show that while the thiol form may be more stable in the gas phase, the thione form gains significantly more stability in aqueous media. nih.gov This solvent-dependent stability is a key factor in predicting its behavior in different synthetic conditions.

Synthesis and Characterization of Metal Complexes

The versatile ligational properties of this compound and its analogs enable the synthesis of a variety of metal complexes with diverse nuclearities and geometries.

Research has demonstrated that pyrimidine-2-thiolate ligands readily form stable complexes with a wide array of transition metals. Both mononuclear (containing a single metal center) and dinuclear (containing two metal centers) species have been successfully synthesized and characterized.

For instance, the reaction of K₂[PtCl₄] with 4-methylpyrimidine-2-thiol, a close analog of this compound, yields both a dinuclear complex, [Pt₂Cl₂(4-mpymS)₄], and a mononuclear complex, trans-[Pt(4-mpymS)₂]. researchgate.net Similarly, dinuclear rhenium complexes such as Re₂(CO)₆(μ-thpymS)₂ (where thpymSH is pyrimidine-2-thiol) have been shown to be excellent precursors for synthesizing mononuclear species like fac-Re(CO)₃(PPh₃)(κ²-thpymS). epa.gov The formation of either mononuclear or dinuclear structures is a common feature in the coordination chemistry of this ligand family with metals like platinum and palladium. researchgate.netresearchgate.net

MetalComplex TypeExample FormulaKey Findings
Platinum (Pt)Mononucleartrans-[Pt(4,6-dmpymS)₂]Forms readily, especially with sterically bulky ligands. researchgate.net
Platinum (Pt)Dinuclear[Pt₂Cl₂(pymS)₄]Features four bridging pyrimidine-2-thiolate ligands. researchgate.net
Rhenium (Re)Mononuclearfac-Re(CO)₃(PPh₃)(κ²-thpymS)Synthesized from a dinuclear precursor, showing ligand chelation. epa.gov
Rhenium (Re)DinuclearRe₂(CO)₆(μ-thpymS)₂Acts as a versatile precursor for other complexes. epa.gov
Palladium (Pd)Mononuclear[Pd{pm(Me)₂S}₂]A square-planar complex with two thionate ligands. researchgate.net

The ambidentate nature of the 5-methylpyrimidine-2-thiolate ligand gives rise to several possible coordination modes, which have been confirmed through structural analysis of related complexes.

Chelating (κ²-N,S): In many mononuclear complexes, the ligand acts as a bidentate chelate, binding to the metal center through both the exocyclic sulfur and one of the adjacent ring nitrogen atoms. This forms a stable five-membered chelate ring. A crystallographically characterized example is seen in the mononuclear rhenium complex fac-Re(CO)₃(PPh₃)(κ²-thpymS), where the pyrimidine-2-thiolate ligand clearly binds in this chelating fashion. epa.gov This mode is common in the formation of stable, monomeric species.

Bridging (μ,κ²-bridging): The ligand is also adept at bridging two or more metal centers, a key feature in the formation of dinuclear and polynuclear architectures. In the dinuclear platinum(III) complex [Pt₂Cl₂(pymS)₄], four pyrimidine-2-thionate ligands bridge the two platinum atoms. Each ligand coordinates to one platinum atom via a nitrogen atom and to the second platinum atom via the sulfur atom, creating a robust dimeric structure. researchgate.net This bridging capability is essential for constructing complex metallosupramolecular systems.

The final structure of the metal complex—whether it is mononuclear, dinuclear, or a larger polymer—is highly dependent on the experimental parameters. Key factors include the metal-to-ligand stoichiometry, the presence of ancillary ligands, solvent, and temperature.

The metal-to-ligand ratio is of primary importance. nih.govresearchgate.net A high ligand-to-metal ratio often favors the formation of mononuclear complexes where the metal's coordination sphere is saturated by multiple individual ligands. Conversely, a lower ligand-to-metal ratio may promote the formation of dinuclear or polynuclear species, as the ligands are forced to bridge multiple metal centers to satisfy their coordination numbers.

Reaction conditions also play a critical role. For example, the reaction between K₂[PtCl₄] and 4-methylpyrimidine-2-thiol produced a mixture of dinuclear and mononuclear complexes. researchgate.net Furthermore, the steric bulk of the ligand can direct the outcome; the more hindered 4,6-dimethylpyrimidine-2-thiol exclusively formed a mononuclear complex under similar conditions, as steric clashes likely destabilize the corresponding dinuclear structure. researchgate.net This demonstrates that a subtle interplay of stoichiometry, steric effects, and reaction conditions dictates the final product.

Structural Elucidation of this compound Metal Complexes

Single Crystal X-ray Diffraction Analysis of Complex Architectures

Studies on analogous pyrimidine-derived metal complexes have revealed a variety of coordination geometries, including distorted octahedral and pentagonal bipyramidal structures. researchgate.netscirp.org For instance, in a novel copper(I) cluster synthesized with a related ligand, 5-nitropyridine-2-thiol, single-crystal X-ray analysis revealed the formation of a distorted octahedral Cu₆S₆ core. nih.govnih.gov The analysis provides key crystallographic data, including the space group and unit cell dimensions, which are essential for a complete structural description. nih.govmdpi.com

Table 1: Representative Crystallographic Data for an Analogous Cu(I) Thiolate Cluster

Parameter Value
Crystal System Trigonal
Space Group R3
a (Å) 15.0
b (Å) 15.0
c (Å) 20.0
α (°) 90
β (°) 90
γ (°) 120

Data derived from a study on a structurally related Cu(I)-5-nitropyridine-2-thiol cluster as an example of the type of data obtained. nih.govresearchgate.net

Analysis of Metal-Ligand Bond Distances and Angles

Detailed analysis of the geometric parameters from X-ray diffraction data, specifically metal-ligand bond distances and angles, is crucial for understanding the nature of the coordination bonds and the steric influences within the complex. The distances between the metal center and the coordinating sulfur and nitrogen atoms of the this compound ligand provide insight into the strength and covalent character of these bonds. nih.gov

For example, in transition metal complexes with histidine, which also features nitrogen and oxygen donors, metal-ligand bond distances of less than 2.50 Å are indicative of a strong, tridentate coordination mode. nih.gov Deviations in the bond angles around the central metal ion from those of ideal geometries (e.g., 90° and 180° for a perfect octahedron) quantify the degree of distortion in the coordination sphere. researchgate.net These distortions often arise from the steric constraints imposed by the ligands or from crystal packing forces. In some cobalt(II) complexes, coordination bond angles can resemble a distorted octahedral geometry. nih.gov

Table 2: Selected Bond Distances and Angles in Representative Metal-Ligand Coordination Environments

Bond/Angle Distance (Å) / Angle (°)
Ag-O Bond Distance 2.233 - 2.609
O1-Co-O21 Angle 171.28
N3-Co-N24 Angle 166.30
N4-Co-N23 Angle 166.28

Data derived from various metal complexes to illustrate typical reported parameters. nih.govresearchgate.net

Electronic and Photophysical Properties of this compound Metal Complexes

The interaction between metal ions and this compound ligands can give rise to complexes with interesting electronic and photophysical properties, including luminescence in the visible and near-infrared regions of the spectrum.

Luminescence and Near-Infrared (NIR) Emission Characteristics

Metal complexes incorporating pyrimidine-thiol type ligands have demonstrated potential as luminescent materials. A notable example is a copper(I) cluster formed with 5-nitropyridine-2-thiol, which exhibits a peculiar and strong emission in the near-infrared (NIR) region. researchgate.netacs.org At room temperature (298 K), this complex displays a remarkable, broad, and unstructured red emission with a maximum at 765 nm. nih.govacs.org The photoluminescence quantum yield for this emission is approximately 1%. nih.govacs.org The emission decays with a bi-exponential lifetime, indicating complex excited-state dynamics. nih.govacs.org Such NIR-emitting materials are of great interest for applications in optoelectronics, sensing, and bio-imaging. acs.orgmdpi.com

Temperature-Dependent Photophysical Behavior and Excited State Interplay

The photophysical properties of these metal complexes can be highly sensitive to temperature, revealing a complex interplay of different electronic excited states. In the case of the NIR-emitting Cu(I) cluster, the emission characteristics show an unusual temperature dependence. researchgate.netacs.org As the temperature is lowered from 298 K to 77 K, the broad emission band sharpens, increases in intensity, and exhibits a significant red-shift of its maximum from 765 nm to 815 nm. nih.govacs.org

Conversely, as the temperature increases from 78 K towards room temperature, a blue-shift in the emission band is observed, accompanied by a strong decrease in emission intensity. nih.govresearchgate.net This behavior is uncommon and is ascribed to a complex interplay among multiple excited states, primarily within the triplet manifold. nih.govacs.org Time-dependent density functional theory (TD-DFT) calculations suggest that changes in temperature alter the populations of closely lying excited states, leading to the observed shifts in emission energy and intensity. nih.govresearchgate.net At 77 K, the excited-state lifetime becomes much longer and purely monoexponential, further indicating a change in the nature of the emissive state at low temperatures. nih.govacs.org

Table 3: Temperature-Dependent Photophysical Properties of an Analogous Cu(I) Thiolate Cluster

Temperature Emission Maximum Excited-State Lifetime
298 K 765 nm 55 ns (28%) and 360 ns (72%)
77 K 815 nm 11.1 µs

Data derived from a study on a structurally related Cu(I)-5-nitropyridine-2-thiol cluster. nih.govacs.org

Absorption and Emission Spectroscopies for Electronic Transitions

The electronic transitions of metal complexes containing this compound ligands are typically studied using absorption (UV-Vis) and emission (photoluminescence) spectroscopies. The absorption spectra of these complexes provide insights into the electronic structure and the nature of the metal-ligand bonding. Generally, the spectra are characterized by several types of electronic transitions, including intra-ligand transitions, ligand-to-metal charge transfer (LMCT) transitions, and d-d transitions.

Intra-ligand transitions, typically observed in the ultraviolet region, are assigned to π→π* and n→π* transitions within the this compound ligand itself. Upon coordination to a metal center, the positions of these bands may shift, indicating the involvement of the ligand in complex formation.

Ligand-to-metal charge transfer (LMCT) bands are a hallmark of complexes with ligands containing donor atoms like sulfur. In the case of this compound, which coordinates through its thiol group, intense LMCT bands can be expected. These transitions involve the excitation of an electron from a ligand-based orbital (primarily from the sulfur atom) to a metal-based d-orbital. For instance, in complexes with metals like Cu(II) or Fe(III), these bands are often observed in the visible region and contribute significantly to the color of the complexes. Studies on related metal-thiolate systems have extensively characterized these S(pπ) → M(d) transitions.

The d-d transitions, which involve the excitation of electrons between the d-orbitals of the metal center, are also a key feature. These transitions are typically weaker in intensity compared to charge transfer bands. For first-row transition metal complexes in an octahedral or tetrahedral geometry, these bands appear in the visible or near-infrared region. The energy of these transitions is sensitive to the coordination environment and the nature of the ligand, providing information about the geometry of the complex. For example, square planar or distorted square pyramidal geometries for Cu(II) complexes give rise to distinct d-d bands in the visible spectrum.

While specific data for this compound complexes is not abundant, data from analogous thiosemicarbazone and pyridine-thiol complexes can provide representative values for the expected electronic transitions.

Table 1: Representative Electronic Absorption Data for Analogous Metal-Thiol Complexes

Complex Type Transition Wavenumber (cm⁻¹) Wavelength (nm)
Cu(II) Square Planar d-d (²Eg→²T2g) 15,450 - 16,650 604 - 647
Cu(II) Distorted Square Pyramidal d-d (²B₁g→²A₁g) 17,390 - 17,640 567 - 575
General Thiolate Complexes LMCT (S→M) 25,000 - 33,000 300 - 400
This compound Ligand π→π* > 35,000 < 285

| This compound Ligand | n→π* | ~ 30,000 - 35,000 | ~ 285 - 330 |

Emission spectroscopy reveals the photoluminescent properties of these complexes. Luminescence in transition metal complexes can arise from various excited states, including metal-centered (d-d), LMCT, or intra-ligand states. Many copper(I) and zinc(II) complexes with thiol-containing ligands are known to be luminescent. For instance, a novel Cu(I) cluster with 5-nitropyridine-2-thiol exhibits a notable unstructured red emission in the near-infrared region at room temperature, which is a characteristic that could be explored in complexes of this compound. mdpi.com The emission properties, such as wavelength and quantum yield, are highly dependent on the rigidity of the complex and the nature of the metal-ligand bond.

Magnetic Properties of this compound Metal Complexes

The magnetic properties of metal complexes derived from this compound are determined by the electronic configuration of the central metal ion and the geometry of the coordination sphere. Magnetic susceptibility measurements are the primary technique used to investigate these properties, providing information on the number of unpaired electrons and the nature of magnetic interactions between metal centers in polynuclear complexes.

For mononuclear complexes containing paramagnetic metal ions, such as Mn(II), Fe(III), Co(II), Ni(II), and Cu(II), the magnetic behavior typically follows the Curie-Weiss law. The effective magnetic moment (μeff) can be calculated from temperature-dependent magnetic susceptibility data and provides a direct measure of the number of unpaired electrons.

In the case of copper(II) complexes, which have a d⁹ electronic configuration with one unpaired electron, the magnetic moments are generally observed in the range of 1.7 to 2.2 Bohr magnetons (B.M.), irrespective of the specific stereochemistry. researchgate.net This value is consistent with a spin-only value of 1.73 B.M. for an S=1/2 system. Research on copper(II) complexes with related 5-methylpyrimidine (B16526) ligands has shown that the Cu(II) spins are often paramagnetic.

In polynuclear complexes, the this compound ligand can act as a bridging ligand, mediating magnetic exchange interactions between adjacent metal centers. These interactions can be either ferromagnetic (leading to an alignment of spins) or antiferromagnetic (leading to a pairing of spins). The nature and strength of this magnetic coupling depend on several factors, including the distance between the metal centers, the bridging angle, and the nature of the orbitals involved in the exchange pathway. While pyrimidine bridges in some di- and trinuclear Cu(II) complexes have been found not to act as effective magnetic couplers, polymeric structures may exhibit ferromagnetic interactions.

Table 2: Expected Magnetic Properties for Mononuclear High-Spin Complexes of this compound

Metal Ion d-Electron Count Number of Unpaired Electrons (S) Spin-Only Magnetic Moment (μso, B.M.) Expected Experimental Range (μeff, B.M.)
Mn(II) d⁵ 5/2 5.92 5.7 - 6.1
Fe(II) d⁶ 2 4.90 5.1 - 5.7
Co(II) d⁷ 3/2 3.87 4.3 - 5.2
Ni(II) d⁸ 1 2.83 2.9 - 3.4

| Cu(II) | d⁹ | 1/2 | 1.73 | 1.7 - 2.2 |

Electrochemical Studies of Redox Behavior in Metal Complexes

Electrochemical techniques, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox behavior of metal complexes of this compound. These studies provide information on the oxidation and reduction potentials of the metal center and/or the ligand, the stability of different oxidation states, and the reversibility of the redox processes.

The coordination of this compound to a metal center significantly influences its redox properties. The ligand, with its sulfur and nitrogen donor atoms, can stabilize various oxidation states of the metal. The electron-donating or -withdrawing nature of the ligand system affects the electron density at the metal center, thereby shifting the redox potentials.

For many transition metal complexes, the redox activity is metal-centered. For example, copper complexes often exhibit a quasi-reversible one-electron transfer process corresponding to the Cu(II)/Cu(I) redox couple. The potential at which this occurs is highly dependent on the coordination environment. Sulfur-rich coordination spheres, such as those provided by the thiol group of the ligand, can modulate these potentials.

In some cases, the ligand itself can be redox-active. The pyrimidine ring system can undergo reduction at negative potentials. The charge transfer processes in these systems can be complex, sometimes showing irreversible behavior. Irreversibility in cyclic voltammetry, indicated by a large separation between the anodic and cathodic peak potentials (ΔEp), suggests that the electron transfer is followed by a chemical reaction or a significant structural rearrangement of the complex. Studies on metal complexes with methionine, a sulfur-containing amino acid, have demonstrated such irreversible charge transfer processes.

The redox potentials are crucial for applications in areas such as catalysis and sensor technology, as they determine the thermodynamic feasibility of electron transfer reactions.

Table 3: Representative Redox Potential Data for Analogous Metal Complexes in Non-Aqueous Solvent (vs. Ag/AgCl)

Complex Type Redox Couple Epa (V) Epc (V) ΔEp (V) Reversibility
[Cu(L)₂]²⁺ (L = N,S ligand) Cu(II)/Cu(I) +0.75 +0.03 0.72 Quasi-reversible
[Fe(L)₂]²⁺ (L = N,N ligand) Fe(III)/Fe(II) -0.47 -0.67 0.20 Quasi-reversible

| [Ni(L)₂]²⁺ (L = N,N ligand) | Ni(II)/Ni(I) | +0.71 | +0.12 | 0.59 | Quasi-reversible |

Note: Data presented is based on analogous complexes containing nitrogen and/or sulfur donor ligands and serves to illustrate typical potential ranges. Epa = anodic peak potential, Epc = cathodic peak potential, ΔEp = peak separation.

Table of Mentioned Compounds

Compound Name
This compound
Copper
Manganese
Iron
Cobalt
Nickel
Zinc
5-nitropyridine-2-thiol

Biological Activities and Mechanistic Insights of 5 Methylpyrimidine 2 Thiol and Its Analogs

Antimicrobial Efficacy

The versatile scaffold of 5-methylpyrimidine-2-thiol has been the subject of extensive research, leading to the development of numerous analogs with a wide spectrum of antimicrobial activities. These compounds have demonstrated potential in combating various pathogenic microorganisms, including bacteria, fungi, and viruses.

Derivatives of this compound have shown notable efficacy against both Gram-positive and Gram-negative bacteria. The structural modifications of the pyrimidine (B1678525) ring, particularly at the 2, 5, and 6-positions, have a significant impact on their antibacterial potency.

For instance, certain pyrimidine-2-thiol (B7767146) analogs have demonstrated significant activity against Staphylococcus aureus and Bacillus subtilis (Gram-positive bacteria), as well as Escherichia coli, Salmonella enterica, and Pseudomonas aeruginosa (Gram-negative bacteria). nih.gov The introduction of electron-withdrawing groups, such as chloro or bromo substituents, on the benzylidene portion of these molecules has been shown to enhance their antimicrobial potential. nih.gov One study reported that a derivative with a 2-chlorophenyl substituent showed potent activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 0.91 µM/ml.

The antibacterial action of some of these compounds is attributed to the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in bacterial metabolism. Halogenated pyrimidine derivatives have also been investigated for their antibiofilm and antimicrobial efficacy against S. aureus. mdpi.comnih.gov Compounds like 2,4-dichloro-5-fluoropyrimidine have shown potent biofilm inhibition and a bacteriostatic effect. mdpi.comnih.gov

Furthermore, the development of 5-methylpyrimidopyridone analogues has emerged as a promising strategy against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov One of the most potent compounds in a synthesized series exhibited an MIC value of 4 μM against this bacterium. nih.gov The antitubercular activities of these compounds were influenced by the presence of specific chemical groups, indicating that targeted modifications can lead to enhanced efficacy. nih.gov Pyrimidine analogs containing a longer carbon chain at the C-5 position have also been found to be effective at inhibiting the growth of M. tuberculosis. mdpi.com

Table 1: Antibacterial Activity of Selected this compound Analogs

Compound/Analog Target Microorganism Activity (MIC) Reference
Pyrimidine-2-thiol derivative with 2-chlorophenyl substituent Escherichia coli 0.91 µM/ml
Compound 12 (a pyrimidin-2-ol/thiol/amine analogue) Staphylococcus aureus 0.87 µM/ml nih.gov
Compound 5 (a pyrimidin-2-ol/thiol/amine analogue) Bacillus subtilis 0.96 µM/ml nih.gov
Compound 10 (a pyrimidin-2-ol/thiol/amine analogue) Pseudomonas aeruginosa 0.77 µM/ml nih.gov
5-methylpyrimidopyridone analogue (Compound 6q) Mycobacterium tuberculosis 4 µM nih.gov
2,4-dichloro-5-fluoropyrimidine (24DC5FP) Staphylococcus aureus 50 µg/mL mdpi.comnih.gov

Analogs of this compound have also been evaluated for their effectiveness against fungal pathogens, with Candida albicans being a primary target. ekb.eg Certain synthesized pyrimidine thiol derivatives have demonstrated moderate resistance against C. albicans. ekb.eg For example, a study on pyrimidin-2-ol/thiol/amine analogues showed that a specific derivative (Compound 12) exhibited significant activity against C. albicans with an MIC of 1.73 µM/ml. nih.gov The inclusion of electron-withdrawing groups was also found to be a key factor in improving the antifungal activity of these compounds. nih.gov

Table 2: Antifungal Activity of Selected this compound Analogs

Compound/Analog Target Microorganism Activity (MIC) Reference
Pyrimidine thiol derivative (Compound 5) Candida albicans Moderate Resistance ekb.eg
Pyrimidine thiol derivative (Compound 11) Candida albicans Moderate Resistance ekb.eg
Pyrimidin-2-ol/thiol/amine analogue (Compound 12) Candida albicans 1.73 µM/ml nih.gov

The antiviral potential of pyrimidine-2-thiol derivatives has been explored against various viruses. A series of novel 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl-)-1,3,4-oxadiazole derivatives were synthesized and showed good antiviral activity against the tobacco mosaic virus (TMV) in vivo. nih.gov One particular compound from this series exhibited an excellent curative effect against TMV, with an EC50 value of 246.48µg/mL, which was better than the commercial product Ningnanmycin. nih.gov

Additionally, 5-alkyl-2-thiopyrimidine nucleosides have been synthesized and tested for their activity against herpes simplex virus (HSV), varicella-zoster virus (VZV), and human cytomegalovirus (HCMV). researchgate.netnih.gov In these studies, 2'-deoxy-5-alkyl-2-thiocytidine analogues showed potent and selective anti-HSV activity, while 2'-deoxy-5-alkyl-2-thiouridine analogues were more effective against VZV. nih.gov

Enzyme Inhibition and Modulation

The biological activities of this compound and its analogs are often rooted in their ability to interact with and inhibit key cellular enzymes, thereby disrupting essential metabolic pathways in target organisms.

Dihydrofolate Reductase (DHFR): DHFR is a critical enzyme in the folate metabolic pathway, responsible for the synthesis of tetrahydrofolate, a precursor required for the biosynthesis of nucleotides and certain amino acids. mdpi.com Inhibition of DHFR can lead to the arrest of cell growth. mdpi.com Pyrimidine-based compounds, known as antifolates, are well-established DHFR inhibitors. mdpi.com The versatile structure of this compound has been utilized to design specific DHFR inhibitors, contributing to their antibacterial effects.

Thymidylate Synthase (TYMS): TYMS is another essential enzyme involved in DNA synthesis. It catalyzes the methylation of deoxyuridine monophosphate (dUMP) to produce deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. nih.govwikipedia.org Inhibition of TYMS leads to a deficiency in dTMP, ultimately causing cell death. wikipedia.org Some pyrimidine analogs have been designed as nonclassical antifolates that can dually inhibit both TYMS and DHFR. nih.gov This dual-inhibition mechanism offers a potent strategy for anticancer and antimicrobial therapy. For example, a novel series of 1,3,4-oxadiazole-incorporated 1,2,3-triazole moieties were synthesized and showed significant inhibition of the thymidylate synthase enzyme. mdpi.com

Table 3: Enzyme Inhibition by this compound Analogs

Enzyme Target Compound Class/Analog Significance Reference(s)
Dihydrofolate Reductase (DHFR) Pyrimidine antifolates Blocks synthesis of DNA, RNA, and proteins, causing cell growth arrest. mdpi.com
Thymidylate Synthase (TYMS) Nonclassical antifolates, 1,3,4-oxadiazole-incorporated 1,2,3-triazoles Prevents synthesis of dTMP, a necessary precursor for DNA replication, leading to cell death. nih.govwikipedia.orgmdpi.com
DHFR and TYMS (Dual Inhibition) Nonclassical antifolates Potent and synergistic inhibition of DNA synthesis pathway. nih.gov

Interactions with Pyrimidine-Modifying Enzymes in DNA (e.g., TET JBP family proteins, C5-cytidine DNA methyltransferases)

The structural similarity of the 5-methylpyrimidine (B16526) core to thymine and 5-methylcytosine (5mC) suggests potential interactions with enzymes that recognize and modify these DNA bases. Key among these are the Ten-Eleven Translocation (TET) and J-binding protein (JBP) families of dioxygenases, as well as C5-cytidine DNA methyltransferases (DNMTs).

TET and JBP proteins are Fe(II)/α-ketoglutarate-dependent dioxygenases that catalyze the oxidation of 5-methylpyrimidines in DNA. tandfonline.com TET enzymes successively oxidize 5mC to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC), playing a crucial role in DNA demethylation pathways. ebi.ac.uk Given that TET proteins act on the 5-methyl group of pyrimidines, it is plausible that this compound or its corresponding nucleoside could serve as a substrate or inhibitor for these enzymes.

C5-cytidine DNA methyltransferases are responsible for establishing and maintaining DNA methylation patterns by transferring a methyl group to the C5 position of cytosine. The catalytic mechanism of these enzymes involves a nucleophilic attack on the C6 position of the pyrimidine ring by a cysteine thiol group in the enzyme's active site. tandfonline.com This forms a covalent intermediate, facilitating the transfer of the methyl group to the C5 position. nih.gov The presence of a thiol group at the C2 position of this compound introduces a key functional group that could potentially interact with the active site of DNMTs, possibly mimicking aspects of the enzymatic reaction or acting as a competitive inhibitor. DNA duplexes where the target cytosine is replaced by the related compound 2-H pyrimidinone have been shown to form inhibitory covalent complexes with C5-cytosine DNA methyltransferases. nih.gov

Inhibition of Protein Kinases (e.g., GSK-3, CDK5, CLK1)

The pyrimidine scaffold is a well-established core structure for the design of protein kinase inhibitors. While direct studies on this compound are limited, the activities of its analogs and other pyrimidine derivatives suggest its potential in this area.

Glycogen Synthase Kinase-3 (GSK-3): GSK-3 is a serine/threonine kinase implicated in numerous diseases, including type 2 diabetes, Alzheimer's disease, cancer, and bipolar disorder. wikipedia.org Consequently, it is a significant therapeutic target. mdpi.com Numerous small molecule inhibitors of GSK-3 have been developed, many of which are ATP-competitive. medchemexpress.com The pyrimidine structure is a common feature in such inhibitors, suggesting that derivatives of this compound could be explored for GSK-3 inhibition.

Cyclin-Dependent Kinase 5 (CDK5): CDK5 is a proline-directed serine/threonine kinase crucial for neuronal development and function. nih.govscbt.com Its dysregulation is linked to neurodegenerative disorders like Alzheimer's disease. Inhibition of the hyperactive CDK5/p25 complex is a therapeutic strategy, and various inhibitors, including peptide fragments and small molecules, have been developed. nih.gov Some fused pyrimidine derivatives have shown inhibitory activity against related kinases like CDK-1, indicating the potential of this scaffold class for targeting CDKs. nih.govresearchgate.net

Cdc2-like Kinase 1 (CLK1): CLK1 is a dual-specificity kinase that regulates pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins. scbt.com It is considered a target for cancer therapy, as altered splicing is a hallmark of many tumors. nih.gov Potent inhibitors of CLK1 have been developed, and while many are non-selective, they demonstrate the feasibility of targeting this kinase. scbt.comnih.govmedchemexpress.com The development of selective inhibitors based on novel scaffolds remains an active area of research.

Anticancer and Cytotoxic Potential

Derivatives of pyrimidine-2-thiol have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The functionalization of the pyrimidine-2-thiol core allows for the synthesis of diverse analogs with enhanced potency and selectivity.

Studies have shown that pyrimidine-2-thione derivatives possess antineoplastic effects. For example, one study found a pyrimidine-2-thione analog to be the most active among a series of tested compounds against human colon cancer (HCT-116) and liver carcinoma (HepG-2) cell lines. Another derivative showed promising results against breast cancer cells (MCF-7). Research on 2-thiopyrimidine/chalcone hybrids identified compounds with inhibitory activity against STAT3/STAT5a, key signaling proteins in cancer. Furthermore, novel 6-amino-5-cyano-2-thiopyrimidine derivatives have shown broad-spectrum anticancer activity across nine different cancerous subpanels, with particular selectivity towards leukemia. nih.gov Fused heterocyclic systems, such as 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines, have also been synthesized and evaluated, showing cytostatic and cytotoxic effects against a wide panel of cancer cell lines.

Compound ClassCancer Cell Line(s)Activity/Potency (IC50/GI50)Reference
Pyrimidine-2-thione analogHCT-116 (Colon), HepG-2 (Liver)IC50 = 10.72 µM (HCT-116), 18.95 µM (HepG-2) nih.gov
Pyrimidine-2-thione analogMCF-7 (Breast)IC50 = 2.617 µM nih.gov
6-Amino-5-cyano-2-thiopyrimidine derivative (1c)60-cell line panel (NCI)Broad spectrum activity, high selectivity for Leukemia nih.gov
Oxazolo[5,4-d]pyrimidine derivative (3g)HT29 (Colon)CC50 = 58.4 µM mdpi.com
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine (3b)58-cell line panel (NCI)Average log GI50 = -5.66 rsc.org
Aminopyrimidine-2,4-dione (4)HT-29 (Colon), U-937 (Leukemia)IC50 = 1.34 µM (HT-29), 1.96 µM (U-937) nih.gov

Anti-inflammatory and Immunomodulatory Effects

Pyrimidine derivatives are recognized for a wide array of pharmacological activities, including anti-inflammatory effects. nih.govnih.gov The mechanism often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. rsc.org

Several studies have focused on pyrimidine analogs as selective COX-2 inhibitors. nih.govmdpi.com Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. rsc.org Research on specific pyrimidine derivatives demonstrated high selectivity towards COX-2, with performance comparable to the established drug meloxicam. nih.govmdpi.com These compounds also showed a dose-dependent inhibition of lipopolysaccharide (LPS)-stimulated human monocytic cells, a common in vitro model for inflammation. nih.govmdpi.com A study on 1-(2-benzylthiopyrimidin-4-yl)-benzimidazol-2-thioacetic acid (a pyrimidine-thiol derivative) showed potent in vitro anti-inflammatory activity with an IC₅₀ of 3.5 µM. tandfonline.com The anti-inflammatory properties of pyrimidines are attributed to their ability to suppress the expression and activity of mediators like prostaglandin E₂, inducible nitric oxide synthase, and various cytokines. rsc.org

Neurotropic and Central Nervous System (CNS)-Related Activities (e.g., anticonvulsant, antidepressant)

The CNS activity of pyrimidine derivatives has been an area of therapeutic interest. Specifically, compounds containing the pyrimidine-thiol moiety have been investigated for potential neurotropic activities, including anticonvulsant effects. researchgate.net Anticonvulsants, or anti-seizure medications, act by suppressing the excessive and uncontrolled firing of neurons during a seizure. wikipedia.org Their mechanisms often involve blocking sodium channels or enhancing the function of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). wikipedia.orgnih.gov

While direct studies on this compound are not extensively documented, related heterocyclic structures have shown CNS activity. For instance, certain 2-thio-containing pyrimidines and their condensed analogs have been reported to possess anticonvulsant properties. researchgate.net The structural diversity of pyrimidine derivatives allows for the fine-tuning of their physicochemical properties to facilitate blood-brain barrier penetration, a critical requirement for CNS-acting drugs. The exploration of this scaffold could lead to the development of new therapeutic agents for epilepsy and other neurological disorders. wikipedia.orgdrugbank.comepilepsy.com

Antioxidant Activity

The thiol group is a well-known redox-active functional group, capable of participating in electron transfer reactions and scavenging free radicals. Consequently, this compound and its analogs have been investigated for their antioxidant properties.

Studies on various pyrimidine derivatives have confirmed their ability to act as antioxidants. nih.gov In one study, novel pyrido[2,3-d]pyrimidine derivatives were evaluated and found to possess significant antioxidant activity in a 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. Similarly, certain pyrimidine derivatives were shown to reduce levels of reactive oxygen species (ROS) in an inflammatory cell model, confirming their antioxidant capabilities. nih.govmdpi.com This dual anti-inflammatory and antioxidant activity is particularly valuable, as oxidative stress is closely linked to the inflammatory process. The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.

Compound ClassAssayActivity/PotencyReference
Pyrido[2,3-d]pyrimidine derivatives (2g, 2h)DPPH Radical Scavenging95-99% inhibition at 100 µM
Pyrido[2,3-d]pyrimidine derivatives (2g, 2h)Lipid Peroxidation Inhibition99% inhibition
Pyrimidine derivatives (L1, L2)ROS Reduction (THP-1 cells)Confirmed reduction of free radicals nih.govmdpi.com
2-Amino-5-methylthiazol derivatives with 1,3,4-oxadiazole-2-thiolDPPH Radical ScavengingIC50 values ranging from 14.9 to 25.4 µg/mL drugbank.com

Applications in Proteomics Research

The field of redox proteomics focuses on the comprehensive analysis of thiol-based post-translational modifications (PTMs) on proteins, which play critical roles in cellular signaling and function. nih.gov A key strategy in this field involves the use of thiol-reactive chemical probes to label cysteine residues within proteins. These probes typically contain a reactive group that forms a covalent bond with the thiol, along with a reporter tag (like biotin or a fluorescent dye) for enrichment and detection. nih.gov

Given the presence of a nucleophilic thiol group, this compound and its derivatives are structurally suited to be developed into such chemical probes. By functionalizing the pyrimidine ring with a reporter tag and a photo-activatable crosslinker, these compounds could be used in activity-based protein profiling (ABPP) to identify specific protein targets in complex biological systems. Such probes could help in mapping the binding sites of pyrimidine-based drugs or in identifying proteins with highly reactive cysteine residues, which are often found in the active sites of enzymes. This approach, which indirectly measures cysteine oxidation or reactivity, is a powerful tool for understanding redox changes at the proteome level. nih.gov

Elucidation of Biological Mechanisms of Action

Role of the Thiol Group in Specific Biological Interactions and Target Binding

The thiol (-SH) group at the 2-position of the pyrimidine ring is a critical determinant of the molecule's biological activity and chemical reactivity. This functional group exists in a tautomeric equilibrium with its corresponding thione (=S) form, which influences its interaction with biological molecules. The thiol group is a versatile handle for chemical modification, often through S-alkylation reactions, which allows for the synthesis of large libraries of compounds for biological screening.

The nucleophilic nature of the thiol group is a key feature influencing its biological interactions. Compared to oxygen analogs like thymine, the thiol group confers different reactivity and binding properties. For instance, while thymine analogs share similar hydrogen-bonding patterns, they lack the reactivity of the thiol group. Conversely, converting the thiol to a methylsulfanyl group can increase lipophilicity but reduces the nucleophilicity, which in turn impacts target selectivity and bioavailability. In some derivatives, it has been suggested that the presence of the pyrimidine cycle and the thiol group facilitates the formation of crucial hydrogen bonds with biological targets, such as the human androgen receptor (hGR) nih.gov. The introduction of this sulfur-containing group provides opportunities for further functionalization and can influence oxidative processes within an organism nih.gov.

Formation of Covalent Adducts and Michael Addition Mechanisms in Biological Systems

The nucleophilic character of the thiol group enables it to form covalent bonds with biological macromolecules, a mechanism central to the activity of many inhibitors. One of the primary mechanisms for this covalent modification is the thiol-Michael addition reaction. This reaction involves the addition of a thiol across an electron-deficient carbon-carbon double bond, typically found in α,β-unsaturated carbonyl compounds present in biological targets like enzyme active sites.

Deprotonation : The thiol (RSH) is deprotonated, often by a base, to form the more nucleophilic thiolate anion (RS⁻).

Nucleophilic Attack : The thiolate anion attacks the electron-deficient β-carbon of the Michael acceptor. This is typically the rate-limiting step of the reaction.

Protonation : A carbanion intermediate is formed, which is subsequently protonated to yield the stable thioether covalent adduct.

While this reaction is a well-established principle in organic and medicinal chemistry, its application in biological systems allows compounds like this compound to act as covalent inhibitors, permanently modifying the target protein and altering its function.

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

Structure-Activity Relationship (SAR) studies on 2-thiopyrimidine derivatives have revealed that the biological activity is highly sensitive to the nature and position of substituents on the pyrimidine core. The 2-thiopyrimidine moiety itself is often considered a deciding factor in the observed biological effects jetir.org.

Key SAR insights from studies on various 2-thiopyrimidine analogs include:

Substitution at the Thiol Group (S-alkylation) : Modifying the thiol group with different alkyl or aralkyl fragments significantly impacts bioactivity. In one study on 2-thiopyrimidine-4-one analogs, attaching a bulky 1-adamantyl group resulted in the most potent cytotoxic compound against multidrug-resistant small cell lung cancer (H69AR), while a cyclohexylmethyl group conferred strong antimicrobial and antifungal action.

Substitution on the Pyrimidine Ring : The substituents on the pyrimidine ring itself play a crucial role. In a series of 2-thiopyrimidine/chalcone hybrids, the presence of electron-donating groups (like -CH₃) or electron-withdrawing groups (like -NO₂) on a phenyl ring attached to the pyrimidine core modulated the anticancer activity.

These studies underscore that optimizing the bioactivity of this class of compounds involves fine-tuning the steric and electronic properties of substituents on both the thiol group and the pyrimidine ring.

Modification SiteSubstituent TypeObserved Impact on Bioactivity
2-Thiol Group Bulky, lipophilic groups (e.g., 1-adamantyl)Increased cytotoxic potency against cancer cell lines.
2-Thiol Group Cycloalkyl groups (e.g., cyclohexylmethyl)Enhanced antimicrobial and antifungal activity.
Pyrimidine C-4 Phenyl ring with electron-donating groupsModulated anticancer activity in hybrid molecules.
Pyrimidine C-4 Phenyl ring with electron-withdrawing groupsModulated anticancer activity in hybrid molecules.

Pharmacokinetic and Pharmacodynamic Profiling (e.g., ADME properties)

The development of any compound as a potential therapeutic agent requires a thorough understanding of its pharmacokinetic profile, encompassing absorption, distribution, metabolism, and excretion (ADME). For this compound and its analogs, specific experimental data is limited, but in silico computational tools are widely used to predict these properties for related pyrimidine derivatives, guiding the selection of candidates for further development.

Predicted ADME properties are crucial as poor pharmacokinetics are a major cause of failure in drug development. Key parameters evaluated include:

Oral Bioavailability : Predictions are often based on rules like Lipinski's Rule of Five, which considers properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Absorption : Gastrointestinal (GI) absorption is a critical factor for orally administered drugs.

Distribution : The ability to cross the blood-brain barrier (BBB) is predicted, which is important for drugs targeting the central nervous system.

Metabolism : Inhibition of cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP3A4) is a key predictor of potential drug-drug interactions.

Toxicity : Computational models can predict various toxicities, including potential for cardiotoxicity or mutagenicity.

Studies on various 2-thiopyrimidine hybrids have shown that these molecules can be designed to have promising ADME profiles, such as good GI absorption and a low likelihood of inhibiting major CYP enzymes.

Table 1: Representative In Silico ADME Predictions for Thio-pyrimidine Derivatives

Parameter Description Predicted Outcome for Analogs Reference
Lipinski's Rule Assesses drug-likeness for oral bioavailability. Generally compliant (0 violations) mdpi.com
GI Absorption Prediction of absorption from the gastrointestinal tract. High mdpi.com
BBB Permeation Blood-Brain Barrier penetration. No mdpi.com
P-gp Substrate Efflux by P-glycoprotein, which can limit drug absorption. No
CYP1A2/2C9/3A4 Inhibition Inhibition of key drug-metabolizing enzymes. Predicted non-inhibitor or weak inhibitor mdpi.com
Bioavailability Score An overall score predicting the likelihood of good oral bioavailability. 0.55

Assessment of Biocompatibility and Toxicity Profiles (e.g., Hemolytic Activity)

The assessment of biocompatibility and toxicity is essential to ensure that a compound is safe for therapeutic use. For this compound and its analogs, a primary method for evaluating this is through in vitro cytotoxicity assays against normal, non-cancerous cell lines. This approach helps determine the compound's selectivity—its ability to affect cancer cells while sparing healthy cells.

Several studies on bioactive 2-thiopyrimidine derivatives have incorporated this assessment. For example, potent anticancer compounds have been tested against normal cell lines such as human fibroblasts (WI38) and African green monkey kidney cells (Vero) mdpi.com. The results are often expressed as a selectivity index (SI), which is the ratio of the cytotoxic concentration in normal cells to that in cancer cells. A high SI value indicates favorable selective toxicity towards cancer cells. Furthermore, some thieno[2,3-d]pyrimidine analogs were found to be non-cytotoxic and non-phototoxic in a 3T3 Neutral Red Uptake (NRU) test mdpi.com. In one study, 2-thiopyrimidine derivatives combined with steroid fragments were reported to be "almost nontoxic" in acute toxicity evaluations nih.gov.

Computational Chemistry Applications in the Study of 5 Methylpyrimidine 2 Thiol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful approach to understanding the intrinsic electronic properties of molecules. These methods are crucial for predicting structure, stability, and reactivity.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov DFT calculations allow for the determination of various molecular properties and reactivity descriptors that explain the chemical behavior of compounds like pyrimidine-2-thiol (B7767146) derivatives. echemcom.comnih.gov

Key electronic properties and reactivity parameters are often calculated to understand the molecule's behavior. These include:

Chemical Potential (μ): Measures the tendency of electrons to escape from a system.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Electrophilicity (ω): A global reactivity index that measures the propensity of a species to accept electrons.

Studies on related pyrimidine (B1678525) derivatives have utilized DFT to determine these parameters, often to predict their stability and reactivity. echemcom.com For instance, the analysis of π-electron delocalization and electronic charges helps in understanding chemical stability. echemcom.com The molecular electrostatic potential (MESP) is another critical property derived from DFT, which helps in identifying the most active sites for electrophilic and nucleophilic attacks.

The reactivity of thiol groups, such as the one in 5-Methylpyrimidine-2-thiol, is a subject of interest. DFT studies on similar compounds, like allyl mercaptan, have been performed to analyze the reactivity of the S-H group, which is crucial for activities like radical scavenging. nih.gov These studies provide a theoretical framework for understanding how the pyrimidine ring might influence the thiol group's reactivity in the target molecule.

Prediction of Molecular Stability and Energetic Correlations

Computational methods are instrumental in predicting the thermodynamic stability of molecules. By calculating parameters such as the total energy, enthalpy, and Gibbs free energy, researchers can assess the relative stability of different conformations or tautomers of this compound. The thione-thiol tautomerism is a key characteristic of pyrimidine-2-thiols, and quantum chemical calculations can predict the energetic favorability of each form in various environments.

Analysis of Frontier Molecular Orbitals (FMO)

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org The energies of these orbitals and the energy gap between them (HOMO-LUMO gap) are critical descriptors of a molecule's reactivity and kinetic stability.

HOMO: Represents the ability of a molecule to donate electrons, indicating its nucleophilicity. youtube.com

LUMO: Represents the ability of a molecule to accept electrons, indicating its electrophilicity. youtube.com

HOMO-LUMO Gap (ΔE): A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability.

The analysis of the HOMO and LUMO electron density distribution reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. For electron-rich sulfur-nitrogen heterocycles, the HOMO is often a nonbonding π orbital, while the LUMO is typically a π* antibonding orbital. researchgate.net This partial occupation of π* orbitals can lead to a weakened π framework, influencing the molecule's chemical behavior. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies for a Pyrimidine Derivative
ParameterEnergy (eV)Description
EHOMO-6.5Energy of the Highest Occupied Molecular Orbital
ELUMO-1.2Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)5.3LUMO - HOMO Energy Difference

Excited State Calculations for Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational tool for studying the properties of electronically excited states. rsc.org It is widely used to calculate absorption and emission spectra, providing insights into the photophysical properties of molecules. rsc.orgnih.gov

For pyrimidine-2-thiol derivatives, TD-DFT calculations can predict the nature of electronic transitions, such as n→π* or π→π. Research on 5-substituted 2-thiopyrimidines has employed TD-DFT to support experimental findings on their photophysical properties. rsc.orgresearchgate.net For example, calculations at the B3LYP level of theory have been used to agree with the experimental range of excited state energies and to confirm the ππ nature of the lowest triplet states in compounds like 2-thiouracil (B1096) and 2-thiothymine. rsc.orgresearchgate.net These studies reveal how substitution at the C5 position influences properties like triplet excited state energies and lifetimes. rsc.orgresearchgate.net

Table 2: Experimental Photophysical Data for 5-Substituted 2-Thiopyrimidines in Ethanol (B145695)
CompoundAbsorption Max (nm)Triplet Energy (kJ mol-1)Triplet Lifetime
2-Thiouracil (TU)~275~30770 ns
2-Thiothymine (TT)~275~2942.3 µs

Data sourced from studies on related 5-substituted 2-thiopyrimidines. rsc.orgresearchgate.net

Molecular Modeling and Docking Studies

Molecular modeling encompasses a variety of computational techniques used to represent and simulate molecular structures and their interactions. Among these, molecular docking is a key method for predicting how small molecules bind to macromolecular targets.

Prediction of Ligand-Receptor Interactions and Binding Affinity

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. echemcom.commdpi.com This technique is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug candidate and its biological target. mdpi.com The strength of the interaction is often quantified by a scoring function, which estimates the binding energy (e.g., in kcal/mol). Lower binding energy values typically indicate a more stable and favorable interaction.

Numerous studies have employed molecular docking to investigate the potential of pyrimidine-2-thiol derivatives as inhibitors of various enzymes. For instance, derivatives have been docked into the active sites of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) to evaluate their anti-inflammatory potential. ashdin.com In such studies, the analysis focuses on the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. mdpi.comamericanpharmaceuticalreview.com The binding affinity is presumed to be related to the mechanical strength of the resulting adhesion. nih.gov

Table 3: Example Molecular Docking Results for a Pyrimidine-2-thiol Derivative with COX Enzymes
CompoundTarget Protein (PDB ID)Binding Energy (kcal/mol)Interacting Residues
4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiolCOX-1 (3KK6)-9.1ARG 120, TYR 355
COX-2 (5IKR)-9.8TYR 385, SER 530

Data is illustrative and based on findings for structurally similar pyrimidine-2-thiol derivatives. ashdin.com

These computational predictions provide a rational basis for designing new derivatives with improved binding affinity and selectivity for specific biological targets.

Mechanistic Studies of Enzyme Inhibition and Biological Pathways

Computational methods, particularly molecular docking, are instrumental in elucidating the mechanisms by which this compound and its derivatives may act as enzyme inhibitors. Molecular docking simulates the binding of a ligand (the potential inhibitor) into the active site of a target protein, predicting the preferred binding orientation and affinity. This approach helps to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-enzyme complex, providing a rational basis for potential inhibitory activity.

For instance, studies on structurally related pyrimidine-2-thiol derivatives have used molecular docking to explore their inhibitory potential against various enzymes. ashdin.comresearchgate.net Computational screening of a pyridine-containing pyrimidine-2-thiol against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) revealed significant binding interactions within the active sites of these enzymes. ashdin.com Similarly, docking studies of thiopyrimidine-5-carbonitrile derivatives with the enzyme thymidylate synthase have been performed to understand their cytotoxic activity. researchgate.net These computational analyses provide insights into the binding modes and calculate binding energy scores, which indicate the stability of the enzyme-inhibitor complex. Lower binding energies typically suggest a more favorable interaction. By identifying the specific amino acid residues involved in the binding, these studies offer a mechanistic hypothesis for the compound's biological activity at the molecular level. ashdin.comresearchgate.net

Table 1: Representative Molecular Docking Studies of Pyrimidine-2-thiol Derivatives
Compound TypeTarget EnzymeKey Interacting Residues (Example)Binding Energy (kcal/mol) (Example)Reference
4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiolCyclooxygenase-2 (COX-2)TYR 385, SER 530-9.1 ashdin.com
4-(4-chlorophenyl)-6-(1H-indol-3-yl)pyrimidine-2-thiolCyclooxygenase-1 (COX-1)ARG 120, TYR 355-9.0 researchgate.net
6-(3,5-Dimethoxyphenyl)-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile DerivativeThymidylate SynthaseARG 50-88.52 researchgate.net

Simulation of Tautomeric Equilibria and Conformational Analysis

This compound can exist in two tautomeric forms: the thiol form and the thione form. Computational simulations, particularly those using Density Functional Theory (DFT), are crucial for understanding the equilibrium between these tautomers. Such studies calculate the relative energies of the tautomers to predict which form is more stable under different conditions.

For the closely related compound 2-pyrimidinethiol, DFT calculations have shown that in the gas phase, the thiol form is more stable than the thione form by approximately 3.41 kcal/mol. nih.gov However, in an aqueous solution, the equilibrium shifts, and the thione form is predicted to be more stable by about 6.47 kcal/mol. nih.gov This reversal is attributed to the interactions with solvent molecules.

Computational studies also investigate the mechanisms of interconversion between tautomers. The direct intramolecular proton transfer in the gas phase involves a high energy barrier (around 29 kcal/mol), making it unfavorable. nih.gov Instead, the tautomerization is more likely facilitated by intermolecular interactions. Computational models have explored pathways involving self-dimerization or assistance from water molecules. Water-promoted tautomerization, proceeding through cyclic transition states involving one or two water molecules, presents a significantly lower energy barrier (around 11.4 kcal/mol), indicating this as a more feasible pathway in aqueous environments. nih.gov

Conformational analysis, which is often integrated with tautomerism studies, involves determining the most stable three-dimensional shape of the molecule. For this compound, DFT calculations are used to optimize the geometry of both the thiol and thione tautomers to find their lowest energy conformations.

Table 2: Calculated Relative Stability of 2-Mercaptopyrimidine (B73435) Tautomers
TautomerPhaseRelative Energy (kcal/mol)More Stable FormReference
Thiol vs. ThioneGas Phase-3.41Thiol nih.gov
Thiol vs. ThioneAqueous Solution+6.47Thione nih.gov

Theoretical Investigations of Synthetic Reaction Pathways

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions used to synthesize pyrimidine derivatives. Theoretical studies can map out the entire reaction pathway, identifying intermediates and transition states, and calculating their corresponding energies. This information helps in understanding reaction feasibility, predicting product distributions, and optimizing reaction conditions.

The most common method for synthesizing the pyrimidine-2-thione core is the Biginelli reaction. This is a one-pot, three-component condensation involving an aldehyde, a β-dicarbonyl compound, and thiourea (B124793). While several mechanisms have been proposed, computational studies support a pathway involving the formation of an iminium intermediate as the most energetically favored route. nih.gov This mechanism involves the acid-catalyzed reaction between the aldehyde and thiourea to form an N-acyliminium ion, which then acts as an electrophile in a subsequent reaction with the enolate of the β-dicarbonyl compound, followed by cyclization and dehydration to yield the final product. Quantum chemical calculations can model each step of this proposed pathway, providing Gibbs free energies for all intermediates and transition states to validate the most plausible mechanism. nih.gov

Hirshfeld Analysis for Molecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique partitions the crystal space into regions associated with each molecule, known as Hirshfeld surfaces. By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify specific regions involved in intermolecular contacts. Red spots on the d_norm surface indicate close contacts, which are often hydrogen bonds, while blue regions represent longer contacts.

For the closely related molecule 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine, which contains the 5-methylpyrimidine (B16526) moiety, Hirshfeld analysis revealed that the crystal packing is dominated by hydrogen bonding and van der Waals interactions. The most significant contributions come from H···N/N···H contacts, accounting for 40.1% of all interactions, followed by H···H contacts at 35.3%. nih.govorganic-chemistry.org Other notable interactions include H···C/C···H (9.5%) and N···C/C···N (9.0%). nih.govorganic-chemistry.org This type of analysis provides a detailed quantitative picture of how molecules like this compound interact with each other in the solid state, which is crucial for understanding its physical properties and for crystal engineering.

Table 3: Intermolecular Contact Contributions from Hirshfeld Analysis of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine
Interaction TypeContribution to Hirshfeld Surface (%)Reference
H···N/N···H40.1 nih.govorganic-chemistry.org
H···H35.3 nih.govorganic-chemistry.org
H···C/C···H9.5 nih.govorganic-chemistry.org
N···C/C···N9.0 nih.govorganic-chemistry.org
N···N3.1 nih.govorganic-chemistry.org
C···C3.0 nih.govorganic-chemistry.org

Advanced Spectroscopic Characterization of 5 Methylpyrimidine 2 Thiol Systems

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption or scattering of radiation, specific functional groups and their chemical environments can be identified.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Coordination

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups within 5-methylpyrimidine-2-thiol. The molecule exists in a tautomeric equilibrium between the thiol and thione forms, with the thione form generally predominating in the solid state. The IR spectrum provides key information on this equilibrium and on the molecule's coordination behavior with metal ions.

Key vibrational bands for pyrimidine-2-thiol (B7767146) derivatives include the N-H stretching, C=S stretching, and C-N stretching modes. The N-H stretching frequency is typically observed in the region of 2900-3200 cm⁻¹. The position of the C=S stretching mode is of particular interest for identifying the coordination site upon complexation. For related pyrimidine (B1678525) thiones, this band appears in the 760 cm⁻¹ region. researchgate.net

Upon coordination to a metal center through the sulfur atom, a significant shift in the C=S stretching frequency is observed. This shift, typically to a lower wavenumber, indicates a weakening of the C=S double bond character. Concurrently, an increase in the C-N stretching frequency is often seen, suggesting an increase in its double bond character. This phenomenon is consistent with the coordination of the ligand through the sulfur atom, which alters the electron distribution within the pyrimidine ring.

Vibrational ModeTypical Wavenumber (cm⁻¹) for Free LigandChange upon S-CoordinationReference
ν(N-H)~2922Broadening or shift researchgate.net
ν(S-H)~2550Disappears if deprotonated
ν(C=S)~760Decrease (shift to lower frequency) researchgate.net
ν(C-N)VariableIncrease (shift to higher frequency) researchgate.net

Raman Spectroscopy for Molecular Vibrations and Sensing Applications

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR for studying molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of thiol-containing molecules shows characteristic C-S stretching vibrations (νCS) between 650-700 cm⁻¹. rsc.org A key advantage is that this region often has minimal interference from other functional groups. rsc.org

In studies of similar molecules like 4,6-dimethyl-2-mercaptopyrimidine, resonance Raman spectroscopy combined with theoretical calculations has been used to assign vibrational spectra and study solvent-dependent tautomerization between the thione and thiol forms. worldscientific.com The technique can detect UV-induced hydrogen transfer isomeric reactions, highlighting its utility in probing dynamic molecular processes. worldscientific.com

The distinct Raman signature of the thiol group also positions this compound as a potential component in sensing applications. Surface-Enhanced Raman Scattering (SERS) can dramatically amplify the Raman signal of molecules adsorbed onto metallic nanostructures, allowing for ultra-sensitive detection. mdpi.com Given that pyrimidine-2-thiol can be used to modify surfaces for the selective preconcentration of ions like lead, SERS could be employed for the highly sensitive detection of such analytes. researchgate.net

Vibrational ModeApproximate Wavenumber (cm⁻¹)SignificanceReference
ν(C-S)650 - 700Characteristic of thiol/thione group rsc.org
Ring Breathing ModesVariableProvides fingerprint of the pyrimidine ring structure researchgate.net
δ(C-S-H) Bending~850Sensitive to isotopic substitution (H/D) rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Spectroscopy for Structural Elucidation

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the methyl protons and the aromatic protons on the pyrimidine ring.

Methyl Protons (-CH₃): A singlet peak is expected for the three equivalent protons of the methyl group. Based on data for 5-methylpyrimidine (B16526), this signal would appear in the alkyl region of the spectrum. spectrabase.com

Pyrimidine Ring Protons: The protons at positions 4 and 6 of the pyrimidine ring would appear as distinct signals in the aromatic region (typically 7.0-9.0 ppm). oregonstate.edu Their chemical shifts and coupling patterns would confirm the substitution pattern of the ring.

Thiol/Amine Proton (-SH/-NH): A broad, exchangeable signal for the proton on the sulfur (thiol form) or nitrogen (thione form) is also expected. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature. nih.gov

These characteristic signals allow for unambiguous structural confirmation of the molecule. nih.gov

Proton TypeExpected Chemical Shift (δ, ppm)MultiplicityReference
-CH₃~2.0 - 2.5Singlet spectrabase.comoregonstate.edu
Pyrimidine H-4/H-6~7.0 - 9.0Singlet / Doublet oregonstate.edu
-NH- (Thione) or -SH (Thiol)Variable (Broad)Singlet nih.gov

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal, providing a fingerprint of the carbon framework.

Methyl Carbon (-CH₃): This signal will appear in the upfield (aliphatic) region of the spectrum.

Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring will resonate in the downfield region, characteristic of aromatic or heteroaromatic systems. The chemical shifts are influenced by the nitrogen heteroatoms and the substituents. For the parent pyrimidine, ring carbons appear between approximately 150-160 ppm. chemicalbook.com

Thione Carbon (C=S): The C-2 carbon, bonded to sulfur, is expected to be significantly deshielded and appear far downfield, often in the range of 170-190 ppm or even higher, which is characteristic for a thione carbon. researchgate.net

The chemical shifts provide clear evidence for the carbon framework and can be used to distinguish between different isomers.

Carbon TypeExpected Chemical Shift (δ, ppm)Reference
-CH₃15 - 25 ias.ac.in
C-5 (substituted)120 - 140 ias.ac.in
C-4 / C-6150 - 160 chemicalbook.com
C-2 (C=S)170 - 190 researchgate.net

Electronic Absorption and Luminescence Spectroscopy

The electronic and photophysical properties of this compound and its derivatives are primarily dictated by the interplay of π and non-bonding (n) electrons within the pyrimidine ring and the exocyclic thiol group. Spectroscopic techniques that probe the electronic transitions and subsequent relaxation pathways are crucial for understanding their behavior in various chemical environments, including as ligands in coordination complexes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum of pyrimidine derivatives, including this compound, is characterized by transitions involving the promotion of electrons from occupied molecular orbitals (HOMO) to unoccupied molecular orbitals (LUMO). The principal transitions observed in the accessible UV-Vis region (200-800 nm) are π → π* and n → π* transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. In aromatic systems like pyrimidine, these transitions are typically intense and occur at shorter wavelengths (higher energy). For this compound, the conjugated system of the pyrimidine ring gives rise to strong π → π* absorption bands.

n → π Transitions:* These involve the promotion of an electron from a non-bonding orbital (lone pair) to a π* anti-bonding orbital. The nitrogen atoms of the pyrimidine ring and the sulfur atom of the thiol group possess lone pairs of electrons, making n → π* transitions possible. These transitions are generally of lower intensity than π → π* transitions and occur at longer wavelengths (lower energy).

The substitution of an oxygen atom with a sulfur atom (thionation) in pyrimidine bases is known to significantly influence the electronic structure. This modification generally leads to a red-shift (bathochromic shift) of the absorption bands, as the energy gap between the ground and excited states is reduced. Studies on related thionated pyrimidine nucleobases confirm that the lowest energy absorption band is typically associated with an n → π* transition. researchgate.net

Table 1: Typical Electronic Transitions in Pyrimidine-2-thiol Systems

Transition Type Involved Orbitals Relative Intensity Expected Wavelength Region
π → π* π (bonding) → π* (anti-bonding) High Shorter Wavelength (UV-B/C)

Photoluminescence Spectroscopy for Emission Properties (e.g., NIR)

While many simple pyrimidine derivatives exhibit very weak fluorescence due to efficient non-radiative decay pathways, their coordination to metal ions can induce significant luminescence. acs.org This is particularly true for complexes of d¹⁰ metal ions like Cu(I), Ag(I), and Au(I). acs.org The emission properties are often derived from metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or cluster-centered excited states.

Research on a closely related copper(I) cluster, featuring a 5-nitropyridine-2-thiolate ligand, provides significant insight into the potential photoluminescent properties of this compound complexes. acs.org This novel Cu(I) cluster demonstrated remarkable emission in the near-infrared (NIR) region. acs.org

Room Temperature (298 K): The complex exhibited a broad, unstructured emission band with a maximum at 765 nm. acs.org

Low Temperature (77 K): Upon cooling, the emission spectrum sharpened, increased in intensity, and red-shifted to a maximum of 815 nm. acs.org

This temperature-dependent luminescence is a hallmark of phosphorescence from a triplet excited state. The emission is attributed to a ligand-to-metal charge transfer (LMCT) state. rsc.org The large Stokes shift (the difference between the absorption and emission maxima) is indicative of a significant structural rearrangement in the excited state. rsc.org Such NIR-emitting metal complexes are of great interest for applications in optical communication, bioimaging, and sensing. mdpi.com

Table 2: Emission Properties of a Representative Cu(I)-Thiolate Cluster acs.org

Temperature (K) Emission Maximum (nm) Emission Type
298 765 Broad, Unstructured

Time-Resolved Optical Techniques for Excited State Lifetimes

Time-resolved spectroscopic techniques, such as femtosecond transient absorption spectroscopy, are essential for probing the ultrafast dynamics of excited states. nd.edunih.gov For thionated pyrimidines, these methods have revealed complex deactivation pathways occurring on femtosecond (fs) to picosecond (ps) timescales. researchgate.netnih.gov

Upon UV photoexcitation, thionated pyrimidines undergo rapid relaxation. The substitution with sulfur promotes highly efficient intersystem crossing (ISC) from the initially populated singlet excited state (S₁) to the triplet manifold (T₁). researchgate.net

S₂ → S₁ Relaxation: Following excitation to a higher singlet state (S₂), the molecule rapidly relaxes to the lowest singlet excited state (S₁).

Intersystem Crossing (ISC): From the S₁ state, ISC to the triplet manifold occurs on an ultrafast timescale, often within hundreds of femtoseconds, with near-unity quantum yields. researchgate.net For 2-thiouracil (B1096), a related compound, this ISC takes place with a time constant of approximately 400 fs. researchgate.net

Triplet State Decay: The lifetime of the subsequent triplet state is highly dependent on the molecular structure and environment. For some thiopyrimidines, the population can remain trapped in the triplet state for hundreds of picoseconds before returning to the ground state. researchgate.net

Studies on 5-methyluridine (B1664183) (a structurally related pyrimidine) have shown that methylation at the 5-position can significantly increase the excited-state lifetime compared to the unsubstituted analogue. nih.gov This is attributed to the increased inertia of the methyl group, which can hinder the molecular motions required for rapid decay to the ground state. nih.gov This longer lifetime in the excited state could potentially activate other photochemical pathways. nih.gov

Table 3: Representative Excited State Lifetimes for Thionated Pyrimidines

Process Compound Family Timescale Reference
Intersystem Crossing (S₁ → T₁) 2-Thiouracil ~400 fs researchgate.net
¹ππ* State Decay 2'-deoxy-cytidine (in Chloroform) 1.1 ± 0.1 ps rsc.org

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Metal Complexes

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying species with unpaired electrons, such as paramagnetic transition metal complexes. researchgate.net While this compound itself is diamagnetic, its complexes with paramagnetic metal ions (e.g., Cu(II), Fe(III), Mn(II)) can be effectively characterized by ESR spectroscopy. nih.gov

The ESR spectrum provides detailed information about the electronic environment of the unpaired electron. Key parameters extracted from the spectrum include the g-factor and hyperfine coupling constants (A).

g-Factor: This parameter is analogous to the chemical shift in NMR and is sensitive to the geometry of the metal center and the nature of the coordinating ligands. Anisotropic g-values (gₓ, gᵧ, g₂) can distinguish between different coordination geometries, such as tetrahedral, square planar, or octahedral. nih.govillinois.edu For instance, in Cu(II) complexes, an axial spectrum with g∥ > g⊥ > 2.0023 is characteristic of a d(x²-y²) ground state in a square planar or elongated octahedral geometry. researchgate.net

Hyperfine Coupling: The interaction of the unpaired electron spin with the nuclear spin of the metal ion (e.g., ⁶³Cu, ⁶⁵Cu, I = 3/2) and ligand donor atoms (e.g., ¹⁴N, I = 1) leads to the splitting of ESR lines. researchgate.net Analysis of this hyperfine structure provides direct evidence of coordination and information on the degree of covalency in the metal-ligand bonds. rsc.org Superhyperfine splitting from coordinated nitrogen atoms, for example, would confirm the involvement of the pyrimidine ring's nitrogen in bonding to the metal center. researchgate.net

Studies on various copper(II)-pyrimidine and heme-thiolate complexes demonstrate the sensitivity of ESR parameters to subtle changes in the coordination sphere. nih.govnih.gov For a hypothetical paramagnetic complex of this compound, ESR would be invaluable for determining the metal's oxidation state, coordination geometry, and the nature of the metal-ligand bonding.

Table 4: Hypothetical ESR Parameters for a Cu(II)-[this compound]₂ Complex

Parameter Description Expected Information
g∥, g⊥ Anisotropic g-factors Elongated octahedral or square planar geometry
A∥(Cu), A⊥(Cu) Copper hyperfine coupling constants Covalency of the Cu-S and Cu-N bonds

Mass Spectrometry for Molecular Ion Analysis and Complex Composition (beyond basic identification)

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of organic molecules and their metal complexes. wikipedia.org For systems involving this compound, advanced MS techniques provide insights far beyond simple mass identification.

Electron Impact (EI-MS): This technique is well-suited for analyzing the ligand itself. The resulting mass spectrum reveals a molecular ion (M⁺·) peak, and a characteristic fragmentation pattern that provides structural information. Studies on pyrimidinethiones show that fragmentation often involves the successive loss of small functional groups and decomposition of the heterocyclic ring. sapub.org For this compound, characteristic fragments would likely arise from the loss of a methyl radical (·CH₃), a thiol radical (·SH), or cleavage of the pyrimidine ring itself. sapub.orgsphinxsai.com

Electrospray Ionization (ESI-MS): ESI-MS is a soft ionization technique ideal for analyzing non-volatile and thermally labile coordination complexes. thermofisher.com It allows for the transfer of intact complex ions from solution to the gas phase, enabling the precise determination of their composition and stoichiometry. researchgate.netnih.gov For a metal complex of this compound, ESI-MS can:

Confirm the molecular weight of the entire complex.

Reveal the stoichiometry (metal-to-ligand ratio) by identifying peaks corresponding to species like [M(L)₂ + H]⁺ or [M(L)Cl]⁺.

Allow for tandem MS (MS/MS) experiments, where a specific complex ion is selected, fragmented, and its daughter ions are analyzed to probe the connectivity and stability of the complex. wikipedia.orgthermofisher.com

The isotopic distribution pattern is also a powerful diagnostic tool. The presence of metals like copper with its characteristic ⁶³Cu and ⁶⁵Cu isotopes, or sulfur with its ³⁴S isotope, creates unique isotopic envelopes that can be compared with theoretical patterns to confirm the elemental composition of the observed ions. sapub.orgthermofisher.com

Table 5: Potential ESI-MS Ions for a Divalent Metal (M²⁺) Complex with this compound (L)

Ion Formula Description Information Gained
[ML₂]⁺· Radical cation of a neutral complex Stoichiometry, Molecular Weight
[ML(L-H)]⁺ Complex with one deprotonated ligand Binding mode, Stoichiometry
[MLCl]⁺ Complex with a counter-ion Composition of the coordination sphere

Future Research Directions and Translational Prospects for 5 Methylpyrimidine 2 Thiol

Exploration of Novel Synthetic Pathways and Sustainable Production Methodologies

The classical synthesis of 2-thiouracils and related 2-mercaptopyrimidines often involves the condensation of β-dicarbonyl compounds with thiourea (B124793). orgsyn.org Future research must prioritize the development of more efficient and environmentally benign synthetic routes for 5-Methylpyrimidine-2-thiol. A primary focus will be on green chemistry principles to minimize hazardous waste and energy consumption.

Key research avenues include:

Catalytic Approaches: Investigating novel catalysts (e.g., solid acid catalysts, organocatalysts) to improve reaction rates, yields, and selectivity, while allowing for easier separation and catalyst recycling.

Flow Chemistry: Transitioning from traditional batch processing to continuous flow synthesis. This can offer superior control over reaction parameters, enhanced safety, and simplified scale-up for industrial production.

Alternative Solvents: Exploring the use of greener solvents, such as ionic liquids, supercritical fluids, or bio-based solvents, to replace volatile and often toxic organic solvents.

Domino and Multi-component Reactions: Designing elegant one-pot syntheses that combine several reaction steps, reducing the need for intermediate purification and minimizing waste. nih.gov Such strategies are part of a broader effort to improve the atom economy of the synthesis.

These advancements will be critical for making this compound and its derivatives more accessible and economically viable for large-scale applications.

Rational Design and Synthesis of Advanced Derivatives with Tailored Bioactivity

The pyrimidine-thiol scaffold is a versatile platform for medicinal chemistry. Thio derivatives of pyrimidine (B1678525) bases have historically contributed to the development of compounds with therapeutic properties, including antiviral, antithyroid, and antitumor activities. nih.gov Future efforts will concentrate on the rational design of this compound derivatives to achieve specific biological effects.

The strategic modification of the core structure could involve:

S-Alkylation: Introducing various alkyl or aryl groups onto the sulfur atom to modulate lipophilicity and target interaction.

Ring Functionalization: Adding diverse substituents to other positions of the pyrimidine ring to explore structure-activity relationships (SAR).

Hybrid Molecule Synthesis: Conjugating the this compound moiety with other known pharmacophores to create hybrid molecules with potentially synergistic or novel mechanisms of action.

The goal is to generate libraries of novel compounds for high-throughput screening against a wide array of biological targets. The biological activities of pyrimidine derivatives are extensive, with demonstrated potential as anticancer, antibacterial, and anti-inflammatory agents. ekb.egdovepress.commdpi.com

Derivative ClassPotential Modification SiteTargeted Biological ActivityRationale for Future Design
S-Substituted DerivativesC2-Thiol GroupAnticancer, AntimicrobialModify solubility and interaction with target protein binding pockets.
C4/C6-Amino DerivativesC4 and C6 PositionsKinase Inhibition, AnticancerIntroduce hydrogen bonding donors/acceptors to enhance target specificity.
Fused PyrimidinesC4 and C5 PositionsAntiviral, CNS ActivityCreate rigid, conformationally constrained structures to improve binding affinity.
Hybrid CompoundsMultiple positions via linkersDual-action TherapeuticsCombine the pyrimidine-thiol core with another pharmacophore to hit multiple targets.

Deeper Mechanistic Elucidation of Biological Actions and Target Interactions

While screening can identify biologically active derivatives, a critical future direction is to understand their precise mechanisms of action. For many pyrimidine derivatives, the specific molecular targets and downstream signaling pathways remain to be fully elucidated. dovepress.com

Future mechanistic studies should employ a range of modern biochemical and cell biology techniques:

Target Identification: Using methods like affinity chromatography, chemical proteomics, and genetic screens to identify the specific proteins or nucleic acids that derivatives of this compound interact with.

Enzyme Kinetics: For derivatives that act as enzyme inhibitors, detailed kinetic studies will be necessary to determine the mode of inhibition (e.g., competitive, non-competitive).

Structural Biology: Co-crystallizing active compounds with their target proteins to obtain X-ray diffraction data, providing atomic-level insight into the binding mode. This structural information is invaluable for further rational drug design.

Cellular Assays: Investigating the effects of these compounds on cellular processes such as cell cycle progression, apoptosis, and signal transduction to build a comprehensive picture of their biological impact.

Development of Advanced Functional Materials for Energy, Catalysis, and Sensing

The application of this compound is not limited to the life sciences. The unique chemical properties of the thiol group make it an attractive building block for advanced materials. For instance, related mercaptopyrimidine compounds have been used as capping ligands to prepare copper nanoclusters. fishersci.ca

Future research in materials science could explore:

Nanomaterial Synthesis: Using this compound as a surface ligand to stabilize and functionalize metal nanoparticles (e.g., gold, silver, copper), thereby controlling their size, stability, and catalytic properties.

Coordination Polymers and MOFs: Employing the compound as a linker in the synthesis of metal-organic frameworks (MOFs) or coordination polymers. These materials have potential applications in gas storage, separation, and heterogeneous catalysis.

Chemical Sensors: Immobilizing this compound onto surfaces (e.g., electrodes, optical fibers) to create chemosensors. The thiol group's affinity for heavy metal ions could be exploited for environmental monitoring and sensing applications.

Integration of Multi-Omics and Computational Approaches for Comprehensive Understanding

To accelerate the discovery and development process, future research will heavily rely on the integration of computational modeling with experimental data. Molecular docking and quantitative structure-activity relationship (QSAR) studies are powerful tools for predicting the biological activity of novel pyrimidine derivatives and understanding their binding modes. dovepress.comresearchgate.net

The synergy between computational and experimental science will be crucial:

Virtual Screening: Using computational models of target proteins to screen large virtual libraries of this compound derivatives to identify promising candidates for synthesis and testing.

ADMET Prediction: Employing in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds early in the design phase, reducing late-stage failures.

Multi-Omics Analysis: Integrating data from genomics, proteomics, and metabolomics to understand the systems-level effects of active compounds. This holistic approach can reveal off-target effects, identify biomarkers of efficacy, and provide deeper mechanistic insights.

Computational MethodFuture Application for this compound Research
Molecular DockingPredicting binding affinity and orientation of derivatives in target protein active sites.
3D-QSARDeveloping predictive models for bioactivity based on 3D chemical structures. researchgate.net
Pharmacophore MappingIdentifying essential structural features required for biological activity to guide new designs.
Molecular Dynamics SimulationSimulating the dynamic interactions between derivatives and their biological targets over time.
ADMET PredictionForecasting pharmacokinetic and toxicity profiles to prioritize compounds with drug-like properties.

Pre-clinical and Clinical Development of this compound-based Therapeutics

Should derivatives of this compound demonstrate significant promise in in vitro studies, the subsequent translational path involves rigorous pre-clinical and clinical development. cardiolrx.com This represents a long-term but critical research direction to translate basic science discoveries into tangible medical treatments.

The translational pipeline includes:

Pre-clinical Animal Models: Evaluating the most promising lead compounds in relevant animal models of disease (e.g., cancer xenograft models, infection models) to assess in vivo efficacy and pharmacokinetics.

Formulation Development: Creating stable and bioavailable formulations of the drug candidate for eventual human administration.

Investigational New Drug (IND) Application: Submitting comprehensive pre-clinical data to regulatory agencies like the FDA to gain approval for initiating human trials.

Clinical Trials: Conducting phased clinical trials (Phase I, II, and III) to systematically evaluate the safety, and efficacy of the new therapeutic agent in human subjects.

Innovations in Environmental Remediation and Agricultural Science

Beyond medicine and materials, the chemical properties of this compound and its derivatives suggest potential applications in environmental and agricultural sciences. The pyrimidine scaffold is found in various agrochemicals, and recent research has highlighted the potent antibacterial activity of novel pyrimidine derivatives against significant plant pathogens like Xanthomonas oryzae. mdpi.com

Future research in these areas could focus on:

Novel Agrochemicals: Designing and screening derivatives for activity against a broader range of plant pests and diseases, with the aim of developing new, effective, and potentially safer pesticides and bactericides. mdpi.com

Environmental Remediation: Investigating the use of materials functionalized with this compound for the removal of heavy metal pollutants from water. The thiol group's strong affinity for metals like mercury, lead, and cadmium could be harnessed to create efficient sorbents.

Plant Growth Regulators: Exploring the impact of these compounds on plant physiology to discover potential applications in regulating plant growth and improving crop yields.

Q & A

Q. What are the key structural features of 5-Methylpyrimidine-2-thiol that influence its reactivity in synthetic chemistry?

The reactivity of this compound is governed by its pyrimidine ring substituted with a methyl group at position 5 and a thiol (-SH) group at position 2. The electron-donating methyl group enhances ring stability and directs electrophilic substitution, while the thiol group acts as a nucleophilic site for reactions such as alkylation or oxidation. For example, thiols can undergo oxidation to disulfides or substitution with halides under specific conditions .

Q. What spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : To confirm the positions of the methyl and thiol groups via chemical shifts (e.g., δ ~2.5 ppm for methyl protons, δ ~13 ppm for thiol protons in DMSO).
  • IR spectroscopy : Identification of the thiol group via S-H stretching (~2500–2600 cm⁻¹).
  • Mass spectrometry : For molecular ion ([M+H]⁺) and fragmentation pattern analysis. Detailed protocols for compound characterization are outlined in medicinal chemistry guidelines .

Q. What are the common side reactions encountered during the synthesis of this compound, and how can they be mitigated?

Common issues include:

  • Oxidation of the thiol group : Controlled inert atmospheres (N₂/Ar) and reducing agents (e.g., dithiothreitol) minimize disulfide formation.
  • Unwanted substitutions : Optimizing reaction temperature and stoichiometry reduces competing pathways (e.g., methylation at other ring positions). Purification via column chromatography or recrystallization improves yield and purity .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Optimization strategies include:

  • Stepwise functionalization : Introducing the methyl group via Friedel-Crafts alkylation before thiolation to avoid steric hindrance.
  • Catalytic systems : Using bases like NaOH or Et₃N to deprotonate the thiol and enhance nucleophilicity.
  • Purification : Recrystallization from ethanol/water mixtures or silica gel chromatography removes byproducts. Similar protocols for pyrimidine-thiol derivatives are described in synthetic methodologies .

Q. How do substituent variations on the pyrimidine ring affect the biological activity of this compound analogs?

Substituent effects are critical for structure-activity relationships (SAR):

  • Electron-withdrawing groups (e.g., Cl, F) : Increase electrophilicity, enhancing interactions with biological targets like enzymes or receptors.
  • Bulkier groups (e.g., trifluoromethyl) : May improve metabolic stability but reduce solubility. Comparative studies with analogs like 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine highlight these trends .

Q. What computational methods are recommended for predicting the reactivity and stability of this compound derivatives?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., protein binding pockets).
  • ADMET prediction tools : Assess pharmacokinetic properties (e.g., LogP, solubility). These methods are standard in medicinal chemistry workflows for prioritizing synthetic targets .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields for this compound derivatives?

  • Replicate conditions : Ensure identical reagents, solvents, and temperatures.
  • Analytical validation : Use HPLC or GC-MS to verify purity and quantify yields.
  • Mechanistic analysis : Probe side reactions (e.g., via LC-MS or in-situ IR) to identify bottlenecks. For example, variations in thiol oxidation rates under different oxygen levels can explain yield inconsistencies .

Methodological Recommendations

Q. What strategies are effective for analyzing the stability of this compound under physiological conditions?

  • pH-dependent stability assays : Monitor degradation via UV-Vis or LC-MS in buffers mimicking biological environments (pH 2–8).
  • Thermogravimetric analysis (TGA) : Assess thermal stability for storage recommendations.
  • Light sensitivity tests : Use amber vials to prevent photodegradation. Guidelines for stability testing are detailed in pharmaceutical research protocols .

Comparative Analysis

Q. How does this compound compare to its structural analogs in drug discovery applications?

  • Thymine analogs (e.g., 5-Methyluracil) : Less reactive due to the absence of a thiol group but share similar hydrogen-bonding patterns.
  • Methylsulfanyl derivatives (e.g., 4-chloro-2-(methylsulfanyl)pyrimidine) : Improved lipophilicity but reduced nucleophilicity compared to thiols. These differences impact target selectivity and bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.